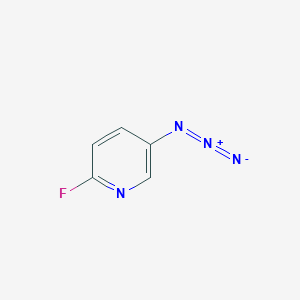

5-Azido-2-fluoropyridine

Description

Properties

Molecular Formula |

C5H3FN4 |

|---|---|

Molecular Weight |

138.10 g/mol |

IUPAC Name |

5-azido-2-fluoropyridine |

InChI |

InChI=1S/C5H3FN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H |

InChI Key |

CVPIVFOOGSLADT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N=[N+]=[N-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Reactivity in Click Chemistry

- This compound : The direct attachment of the azide group to the pyridine ring increases electronic conjugation but may introduce steric constraints during cycloaddition. Theoretical studies suggest faster reaction kinetics compared to azidomethyl derivatives due to higher azide activation.

- 5-Azidomethyl-2-fluoropyridine: As demonstrated in the patent synthesis , this compound reacts with propiolic acid under CuAAC conditions (tert-butanol/water, sodium ascorbate, CuSO₄·5H₂O) to yield 1-(6-fluoro-pyridin-3-ylmethyl)-1H-triazole-4-carboxylic acid. The methylene spacer likely moderates reactivity by reducing steric clash, enabling efficient triazole formation at room temperature within 6 hours.

Research Findings and Limitations

- Key Patent Insight : The synthesis of 1-(6-fluoro-pyridin-3-ylmethyl)-1H-triazole-4-carboxylic acid from 5-Azidomethyl-2-fluoropyridine achieved a 78% yield under mild conditions, highlighting its utility in scalable workflows .

- Data Gaps : Direct experimental data on this compound are scarce in the provided evidence. Further studies comparing reaction rates, regioselectivity, and stability across analogs are needed.

Preparation Methods

Azidation of Halogenated Pyridine Precursors

The most direct route to 5-azido-2-fluoropyridine involves nucleophilic substitution of a halogen atom (e.g., chlorine or bromine) at the 5-position of 2-fluoropyridine derivatives. This method leverages the reactivity of sodium azide (NaN₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Example Protocol :

-

Starting Material : 5-Chloro-2-fluoropyridine

-

Mechanism : The chloride leaving group is displaced by the azide ion via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing fluorine atom at the 2-position, which activates the ring toward substitution.

-

Yield : 70–85% after purification by silica gel chromatography.

Critical Factors :

Fluorination of Azido-Substituted Pyridines

An alternative approach introduces fluorine after azidation. This method is less common due to the sensitivity of azides to harsh fluorination conditions but has been demonstrated in radiopharmaceutical contexts.

Example Protocol :

-

Starting Material : 5-Azido-2-nitropyridine

-

Fluorination : KF/Kryptofix® 222 in acetonitrile, 120°C, 15 minutes.

Challenges :

-

The nitro group must be positioned ortho to the azide to direct fluorination to the 2-position.

-

Competing side reactions, such as reduction of the azide, necessitate careful control of reaction time and temperature.

Oxidative Fluorocyclization of Vinyl Azides

Adaptation to Pyridine Systems

While oxidative fluorocyclization is primarily reported for vinyl azides forming oxolanones, analogous strategies could theoretically yield azidofluoropyridines. For example, cyclization of azido-containing alkenes in the presence of fluorine sources (e.g., Selectfluor®) may construct the pyridine ring while introducing both substituents.

Hypothetical Pathway :

-

Starting Material : 3-Azido-1-fluoropropene

-

Outcome : Intramolecular cyclization forms the pyridine core, though this remains speculative and untested in published literature.

Optimization of Reaction Conditions

Solvent and Catalytic Additives

Data from azide synthesis patents reveal that solvent systems and catalysts significantly impact yields:

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO/H₂O | 90 | None | 70 | |

| DMF | 100 | TBAB (5 mol%) | 85 | |

| CH₃CN | 120 | Kryptofix® 222 | 40 |

Key Observations :

Protecting Group Strategies

To prevent unwanted reactions at the azido group during fluorination, temporary protection (e.g., trityl groups) is employed:

Example :

-

Protected Intermediate : 5-Azido-2-(trityloxy)pyridine

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Halogen Substitution | High regioselectivity, scalable | Requires pre-halogenated precursor | 70–85 |

| Fluorination Post-Azide | Compatible with radiochemistry | Low yields, side reactions | 40–50 |

| Oxidative Cyclization | One-pot synthesis (theoretical) | Unproven for pyridines | N/A |

Q & A

Q. What computational methods predict the reactivity of this compound in bioorthogonal reactions?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. Molecular docking simulations assess binding affinities with biological targets (e.g., enzymes). Compare activation energies of azide-alkyne reactions with experimental kinetic data .

AI助科研之如何使用在问辅助实验(六)01:26

Methodological Frameworks

Q. How to design a robust research question for studying this compound’s biological activity?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does fluorination enhance the metabolic stability of azidopyridine-based probes in live-cell imaging compared to non-fluorinated analogs?” Use PICO (Population: cell lines; Intervention: fluorinated probes; Comparison: non-fluorinated probes; Outcome: metabolic half-life) to structure hypotheses .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA for inter-group comparisons and Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent effects). Validate via bootstrap resampling to ensure reproducibility .

Data Management and Reproducibility

Q. How to reconcile open-data requirements with proprietary constraints in publishing this compound research?

- Answer : Share synthetic protocols and raw spectral data in public repositories (e.g., Zenodo) under CC-BY licenses. Anonymize proprietary intermediates by reporting structural analogs in supplementary materials. Consult institutional ethics boards for de-identification strategies aligning with GDPR/FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.